molecular formula C16H15ClN2O3 B8004681 1-[2-Amino-4-(benzyloxy)-1,3-benzoxazol-7-YL]ethanone hydrochloride

1-[2-Amino-4-(benzyloxy)-1,3-benzoxazol-7-YL]ethanone hydrochloride

Cat. No.: B8004681
M. Wt: 318.75 g/mol
InChI Key: SCYLYHHKWGMLNP-UHFFFAOYSA-N
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Description

1-[2-Amino-4-(benzyloxy)-1,3-benzoxazol-7-YL]ethanone hydrochloride is a synthetic organic compound with a molecular formula of C16H15ClN2O3 and a molecular weight of 318.76 g/mol. This compound is characterized by the presence of a benzoxazole ring, an amino group, and a benzyloxy substituent, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-4-(benzyloxy)-1,3-benzoxazol-7-YL]ethanone hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminophenol with benzyl bromide to form 2-amino-4-benzyloxyphenol. This intermediate is then subjected to cyclization with ethyl chloroacetate under basic conditions to yield the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-4-(benzyloxy)-1,3-benzoxazol-7-YL]ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

1-[2-Amino-4-(benzyloxy)-1,3-benzoxazol-7-YL]ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[2-Amino-4-(benzyloxy)-1,3-benzoxazol-7-YL]ethanone hydrochloride involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Amino-4-(methoxy)-1,3-benzoxazol-7-YL]ethanone hydrochloride
  • 1-[2-Amino-4-(ethoxy)-1,3-benzoxazol-7-YL]ethanone hydrochloride
  • 1-[2-Amino-4-(phenoxy)-1,3-benzoxazol-7-YL]ethanone hydrochloride

Uniqueness

1-[2-Amino-4-(benzyloxy)-1,3-benzoxazol-7-YL]ethanone hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a pharmacological agent .

Properties

IUPAC Name

1-(2-amino-4-phenylmethoxy-1,3-benzoxazol-7-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3.ClH/c1-10(19)12-7-8-13(14-15(12)21-16(17)18-14)20-9-11-5-3-2-4-6-11;/h2-8H,9H2,1H3,(H2,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYLYHHKWGMLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)OCC3=CC=CC=C3)N=C(O2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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